Application Summary: “(S)-3-Butene-1,2-diol” (BDD) is a major metabolite of 1,3-butadiene (BD), a compound used extensively in the synthetic rubber industries . The role of BDD in BD toxicity and carcinogenicity has been investigated .
Method of Application: In a study, the acute toxicity of BDD was investigated in male Sprague-Dawley rats and B6C3F1 mice . The rats were given 250 mg/kg BDD, and their hepatic GSH and GSSG levels were measured at 1 and 4 hours after the BDD treatment .
Results: Of the rats given 250 mg/kg BDD, 2 out of 4 died within 24 hours . The rats experienced hypoglycemia, significant alterations of liver integrity tests, and had lesions in the liver 4 hours after treatment . The hepatic GSH and GSSG levels were significantly depleted at both 1 and 4 hours after the BDD treatment . The plasma half-life of BDD was four times longer in rats than in mice .
(S)-3-Butene-1,2-diol is a chiral organic compound with the molecular formula C₄H₈O₂ and a molecular weight of 88.11 g/mol. It is characterized by the presence of two hydroxyl groups attached to a butene backbone, making it a diol. The compound exists as a colorless liquid at room temperature and is soluble in water and organic solvents. Its stereochemistry is crucial for its biological and chemical reactivity, as the (S)-enantiomer exhibits distinct properties compared to its (R)-counterpart.
(S)-3-Butene-1,2-diol has been identified as a biomarker in environmental studies, particularly in monitoring exposure to 1,3-butadiene. Its metabolic pathways have been explored, revealing that it is oxidized stereoselectively by alcohol dehydrogenase. This metabolic disposition may contribute to the toxicological effects associated with 1,3-butadiene, highlighting the compound's relevance in toxicology and environmental health research .
Several methods exist for synthesizing (S)-3-butene-1,2-diol:
(S)-3-Butene-1,2-diol has several applications across different fields:
Research has indicated that (S)-3-butene-1,2-diol interacts with biological systems primarily through its metabolic pathways. Studies have shown that its oxidation by alcohol dehydrogenase leads to stereoselective products that may influence toxicity profiles related to 1,3-butadiene exposure . Understanding these interactions is vital for assessing environmental health risks.
(S)-3-butene-1,2-diol shares structural similarities with other diols and alkenes but stands out due to its specific stereochemistry and functional groups. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (R)-3-butene-1,2-diol | C₄H₈O₂ | Enantiomeric counterpart with different properties |
| 1,4-butanediol | C₄H₁₀O₂ | Linear structure; used in polymer production |
| 2-butene | C₄H₈ | Simple alkene; lacks hydroxyl groups |
| Butane-1,2-diol | C₄H₁₀O₂ | Different diol configuration; less chiral specificity |
The uniqueness of (S)-3-butene-1,2-diol lies in its chiral nature and its specific applications in asymmetric synthesis and environmental monitoring. Its ability to participate in selective reactions further emphasizes its importance in both synthetic chemistry and biological studies.
Irritant